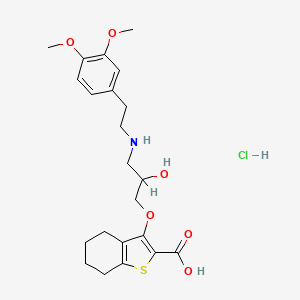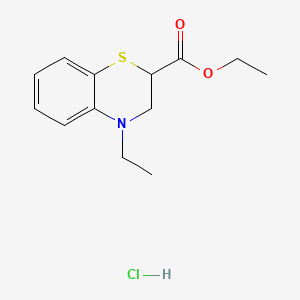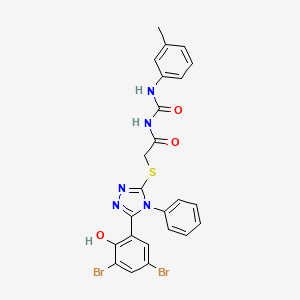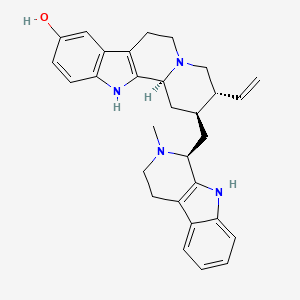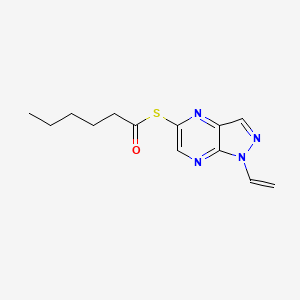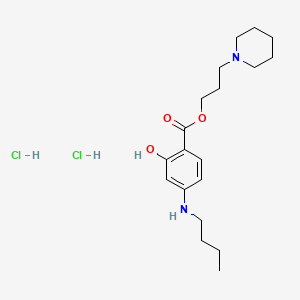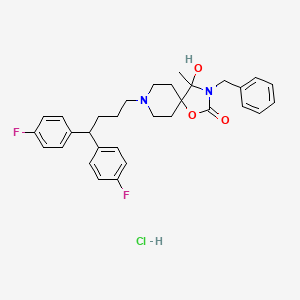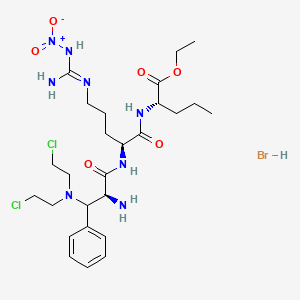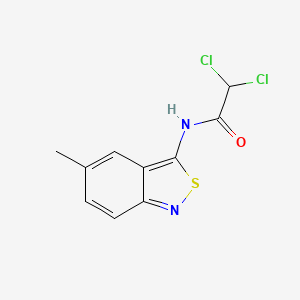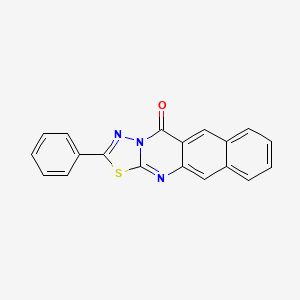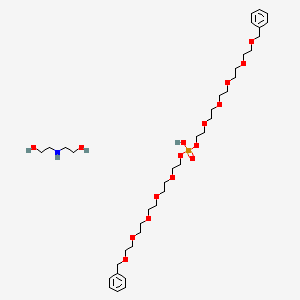
Acetamide, 2-(2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamida, 2-(2-(2-(4-(difenilmetil)-1-piperazinil)etoxi)etoxi)-, dihidrocloruro es un compuesto orgánico complejo con aplicaciones significativas en varios campos científicos. Este compuesto es conocido por su estructura única, que incluye un anillo de piperazina sustituido con grupos difenilmetil y etoxi. La forma dihidrocloruro indica la presencia de dos iones cloruro, lo que aumenta su solubilidad en agua.
Métodos De Preparación
La síntesis de Acetamida, 2-(2-(2-(4-(difenilmetil)-1-piperazinil)etoxi)etoxi)-, dihidrocloruro involucra múltiples pasos, comenzando con la preparación del anillo de piperazina. La piperazina se sustituye luego con grupos difenilmetil y etoxi a través de una serie de reacciones de sustitución nucleofílica. El paso final implica la adición de ácido clorhídrico para formar la sal dihidrocloruro, lo que aumenta la solubilidad y estabilidad del compuesto.
Análisis De Reacciones Químicas
Este compuesto se somete a varias reacciones químicas, incluyendo:
Oxidación: Los grupos etoxi pueden oxidarse para formar aldehídos o ácidos carboxílicos.
Reducción: El anillo de piperazina se puede reducir en condiciones específicas para formar aminas secundarias.
Sustitución: El grupo difenilmetil se puede sustituir con otros grupos aromáticos o alifáticos utilizando reactivos apropiados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos utilizados.
Aplicaciones en Investigación Científica
Acetamida, 2-(2-(2-(4-(difenilmetil)-1-piperazinil)etoxi)etoxi)-, dihidrocloruro tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluidas sus interacciones con proteínas y enzimas.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Utilizado en la producción de productos farmacéuticos y otros productos químicos.
Aplicaciones Científicas De Investigación
Acetamide, 2-(2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como receptores y enzimas. El anillo de piperazina y el grupo difenilmetil juegan un papel crucial en la unión a estos objetivos, modulando su actividad. Los grupos etoxi mejoran la solubilidad del compuesto y facilitan su transporte a través de las membranas biológicas.
Comparación Con Compuestos Similares
En comparación con otros compuestos similares, Acetamida, 2-(2-(2-(4-(difenilmetil)-1-piperazinil)etoxi)etoxi)-, dihidrocloruro destaca por su combinación única de grupos funcionales. Compuestos similares incluyen:
Acetamida, N-(2,4-dimetilfenil)-: Conocida por su uso en síntesis orgánica y como intermedio en la producción farmacéutica.
Acetamida, N-(2,6-dimetilfenil)-2-(etilamino)-: Se estudia por sus posibles actividades biológicas y aplicaciones en química medicinal.
Estos compuestos comparten algunas similitudes estructurales pero difieren en sus grupos funcionales y aplicaciones específicas, destacando la singularidad de Acetamida, 2-(2-(2-(4-(difenilmetil)-1-piperazinil)etoxi)etoxi)-, dihidrocloruro.
Propiedades
Número CAS |
83881-44-1 |
|---|---|
Fórmula molecular |
C23H33Cl2N3O3 |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
2-[2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C23H31N3O3.2ClH/c24-22(27)19-29-18-17-28-16-15-25-11-13-26(14-12-25)23(20-7-3-1-4-8-20)21-9-5-2-6-10-21;;/h1-10,23H,11-19H2,(H2,24,27);2*1H |
Clave InChI |
BVGHJNKEYURETK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOCCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


